3-Chloro-2-cyanobenzoic acid

Catalog No.
S9068533
CAS No.
M.F
C8H4ClNO2
M. Wt
181.57 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-cyanobenzoic acid

Product Name

3-Chloro-2-cyanobenzoic acid

IUPAC Name

3-chloro-2-cyanobenzoic acid

Molecular Formula

C8H4ClNO2

Molecular Weight

181.57 g/mol

InChI

InChI=1S/C8H4ClNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12)

InChI Key

KVZUULWDZYNNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)C(=O)O

3-Chloro-2-cyanobenzoic acid is an aromatic compound characterized by the presence of a chloro group, a cyano group, and a carboxylic acid functional group attached to a benzene ring. Its molecular formula is C8H5ClN2O2C_8H_5ClN_2O_2, and it has a molecular weight of approximately 196.59 g/mol. The compound is notable for its unique structural features, which include the positioning of the chloro and cyano groups that influence its chemical reactivity and potential applications in organic synthesis and pharmaceuticals.

, including:

  • Nucleophilic Aromatic Substitution: The chloro group can be replaced by nucleophiles under basic conditions.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds.
  • Reduction and Oxidation: The cyano group can be reduced to an amine, while the amino group can be oxidized to a nitro group under specific conditions.

Common reagents used in these reactions include sodium methoxide for nucleophilic substitutions, palladium catalysts for coupling reactions, and lithium aluminum hydride for reductions .

Several methods exist for synthesizing 3-chloro-2-cyanobenzoic acid:

  • Starting Material Preparation: The synthesis typically begins with 2-amino-3-chlorobenzoic acid.
  • Nitration: The amino group is protected, followed by nitration to introduce a nitro group.
  • Reduction: The nitro group is then reduced to an amino group.
  • Cyanation: Finally, the amino group is converted to a cyano group using cyanating agents like alkali metal cyanides.

Industrial production may involve large-scale processes that utilize continuous flow reactors to enhance efficiency and safety .

3-Chloro-2-cyanobenzoic acid serves as an important intermediate in organic synthesis and pharmaceutical research. Its unique structure allows it to be used in:

  • The development of new drugs with potential therapeutic effects.
  • Synthesis of complex organic molecules through various coupling reactions.
  • Research into biochemical pathways due to its reactive functional groups.

Interaction studies involving 3-chloro-2-cyanobenzoic acid focus on its reactivity with biological molecules and other chemical entities. These studies are crucial for understanding how this compound might interact within biological systems or during synthetic processes. While specific interaction studies are sparse, the reactivity patterns observed in related compounds suggest potential interactions that could lead to biologically active derivatives.

Several compounds share structural similarities with 3-chloro-2-cyanobenzoic acid. A comparison highlights its uniqueness:

Compound NameStructure FeaturesUniqueness
2-Amino-5-chloro-3-methylbenzoic acidContains a methyl group instead of a cyano groupVariation in functional groups affects reactivity
2-Amino-3-chlorobenzoic acidLacks the cyano groupLess versatile in chemical transformations
2-Amino-5-cyanobenzoic acidLacks the chloro groupAffects reactivity and applications

The combination of amino, chloro, and cyano groups in 3-chloro-2-cyanobenzoic acid provides it with distinct reactivity patterns that are advantageous in synthetic chemistry .

Regioselective Halogenation-Cyanation Cascade Reactions

Regioselective cascade reactions combining halogenation and cyanation steps have emerged as powerful tools for constructing 3-chloro-2-cyanobenzoic acid derivatives. Palladium-catalyzed systems demonstrate particular promise, as seen in the one-pot bromination/cyanation of 2-arylpyridines using potassium hexacyanoferrate(III) as a cyanide source. This method achieves moderate to good yields (55–78%) while tolerating electron-withdrawing groups such as chloro, fluoro, and trifluoromethyl.

A breakthrough in iridium-catalyzed ortho-monoiodination of benzoic acids provides complementary regioselectivity. Using [IrCl(COD)]₂ and silver iodide under ambient conditions, this protocol selectively activates unbiased C–H bonds ortho to the carboxylic acid moiety, even in substrates with competing directing groups. The reaction’s reversibility at the protodemetalation step ensures high mono/di selectivity (>20:1), enabling precise installation of halogens for subsequent cyanation.

Copper-mediated decarboxylative cyanation offers another route, where electron-deficient benzoic acids undergo direct functionalization with potassium ferrocyanide. Under aerobic conditions, palladium catalysts facilitate the coupling, yielding aryl nitriles with broad functional group tolerance.

Alkaline-Mediated Position-Specific Functionalization Strategies

Alkaline conditions play a pivotal role in directing functionalization. Sodium methoxide, for instance, promotes nucleophilic substitution at the chloro position of 3-chloro-2-cyanobenzoic acid, enabling the introduction of alkoxy or amino groups. This strategy capitalizes on the electron-withdrawing effects of the cyano and carboxylic acid groups, which activate the chloro substituent toward displacement.

In chelation-assisted systems, alkaline environments stabilize transition metal intermediates, enhancing regioselectivity. For example, palladium complexes coordinated to pyridine or pyrazole directing groups undergo selective C–H activation, allowing sequential halogenation and cyanation without protecting group strategies. The base also neutralizes acidic byproducts, shifting reaction equilibria toward product formation.

Microwave-Assisted Catalytic Cyanation Protocols

Microwave irradiation has revolutionized the synthesis of benzoic acid derivatives by reducing reaction times from hours to minutes. In a representative protocol, benzanilide undergoes microwave-assisted hydrolysis with concentrated sulfuric acid, yielding benzoic acid in 85% purity under optimized conditions (225 W, 10 minutes). Adapting this approach to cyanation, researchers have achieved rapid coupling of chloro-substituted benzoic acids with cyanating agents like copper cyanide.

Key advantages include:

  • Uniform heating: Eliminates thermal gradients, preventing side reactions.
  • Energy efficiency: 30–50% reduction in energy consumption compared to conventional methods.
  • Scalability: Linear kinetics allow predictable scale-up without compromising yield.

Continuous Flow Reactor Implementations for Scalable Production

Continuous flow microreactors address safety and efficiency challenges in large-scale synthesis. In the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, droplet-based microreactors achieve 83% conversion and 79% selectivity at 308 K, with a residence time of 2.47–7.51 seconds. Key parameters include:

ParameterOptimal ValueEffect on Reaction
Temperature308 KMaximizes kinetics without decomposition
HNO₃/H₂SO₄ ratio (N/S)0.57Balances nitration and sulfonation
Acetic anhydride10% v/vEnhances organic phase solubility

These systems excel in exothermic reactions like cyanation, where precise temperature control prevents runaway conditions. By integrating in-line analytics and real-time monitoring, manufacturers achieve consistent product quality during scale-up.

Density functional theory calculations provide fundamental insights into the electronic properties of 3-chloro-2-cyanobenzoic acid, revealing how the dual substituent effects of chlorine and cyano groups influence molecular reactivity patterns [1] [2]. The chlorine atom exhibits a combination of inductive electron-withdrawing effects and resonance electron-donating characteristics, while the cyano group demonstrates strong electron-withdrawing properties through both inductive and resonance mechanisms [3] [4].

Computational studies utilizing B3LYP functional with 6-311++G(d,p) basis sets demonstrate that the cyano substituent significantly enhances the acidity of benzoic acid derivatives compared to unsubstituted compounds [4]. The presence of the cyano group reduces the pKa value substantially, with para-cyanobenzoic acid showing a pKa of 3.55 compared to 4.2 for benzoic acid itself [4]. This enhanced acidity results from the stabilization of the deprotonated carboxylate form through resonance and inductive effects [2].

The electronic structure calculations reveal distinct charge distribution patterns in 3-chloro-2-cyanobenzoic acid [5]. Natural bond orbital analysis indicates that oxygen atoms carry significant negative charges, with the carboxylic acid oxygen showing the highest electron density [5]. Carbon atoms adjacent to electron-withdrawing groups display positive charges, particularly the carboxyl carbon which exhibits substantial positive character due to the electron-withdrawing nature of both oxygen atoms [5].

Density functional theory computations using the B3LYP method demonstrate that substituent effects are proportional to the number and position of electron-withdrawing groups [3]. The combined presence of chloro and cyano substituents creates a synergistic effect that enhances the electron-deficient character of the aromatic ring system [3]. This electronic modification significantly influences the compound's reactivity toward nucleophilic substitution reactions and electrophilic aromatic substitution processes [4].

ParameterValueComputational MethodReference
Dipole Moment5.87 D (2-cyanobenzoic acid)DFT Calculation [6]
Dipole Moment5.31 D (3-cyanobenzoic acid)DFT Calculation [6]
Dipole Moment4.57 D (4-cyanobenzoic acid)DFT Calculation [6]
pKa (4-cyanobenzoic acid)3.55Experimental/Computational [4]
pKa (benzoic acid)4.20Experimental [4]

The influence of external electric fields on the electronic properties of benzoic acid derivatives has been systematically investigated using density functional theory approaches [1] [2]. These studies reveal that external fields can significantly alter both aromaticity and acidity properties, with different substituents showing varying sensitivity to field strength [1]. The computational results demonstrate that reactivity descriptors and partial charges change substantially under external field conditions, providing insights into potential reaction mechanisms under different environmental conditions [2].

Conceptual density functional theory descriptors, including nucleophilicity, electrophilicity, and chemical potential, have been calculated for various benzoic acid derivatives [5]. These calculations reveal that compounds with electron-withdrawing substituents like cyano groups exhibit enhanced electrophilicity while maintaining moderate nucleophilicity values [5]. The chemical hardness and softness parameters derived from these calculations provide quantitative measures of molecular reactivity and stability [5].

Frontier Molecular Orbital Theory Applications in Cyano Group Orientation

Frontier molecular orbital theory provides critical insights into the electronic behavior and reactivity patterns of 3-chloro-2-cyanobenzoic acid through analysis of highest occupied molecular orbital and lowest unoccupied molecular orbital energies [5] [7]. The spatial distribution and energy levels of these frontier orbitals directly influence the compound's chemical reactivity and interaction with other molecular species [5].

Computational analysis using B3LYP/6-31+G(d) level of theory reveals that the highest occupied molecular orbital in cyanobenzoic acid derivatives is primarily localized on the aromatic ring system [5]. The electron density distribution within this orbital shows significant contribution from the benzene ring π-system, with modifications induced by the electron-withdrawing nature of both chloro and cyano substituents [5]. This orbital configuration influences the compound's ability to donate electrons in chemical reactions [5].

The lowest unoccupied molecular orbital demonstrates distinct localization patterns depending on the specific substitution pattern of the cyanobenzoic acid derivative [5]. In compounds containing conjugated systems, such as those with extended π-networks, the lowest unoccupied molecular orbital shows more distributed character across the molecular framework [5]. The energy gap between frontier orbitals provides quantitative measures of molecular stability and reactivity [5].

Molecular orbital calculations demonstrate that cyano group orientation significantly affects the electronic properties of substituted benzoic acids [6]. Surface-enhanced Raman spectroscopy studies combined with density functional theory calculations reveal that cyanobenzoic acid isomers exhibit different adsorption behaviors on silver surfaces, with each isomer showing distinct molecular orbital characteristics [6]. The calculated dipole moments vary significantly among isomers: 2-cyanobenzoic acid (5.87 D), 3-cyanobenzoic acid (5.31 D), and 4-cyanobenzoic acid (3.57 D) [6].

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Nucleophilicity (eV)
Compound 1-5.94-1.514.433.55
Compound 2-6.07-1.604.473.42
Compound 3-6.01-2.893.123.48
Compound 4-6.13-2.913.223.35

The frontier molecular orbital analysis reveals important correlations between electronic structure and chemical reactivity [5]. Nucleophilicity values show strong correlations with highest occupied molecular orbital energies, demonstrating that compounds with higher-energy occupied orbitals exhibit enhanced nucleophilic character [5]. This relationship provides predictive capabilities for assessing reaction mechanisms and product selectivity in synthetic transformations [5].

Electrostatic potential mapping combined with frontier orbital analysis provides comprehensive understanding of molecular reactivity patterns [5]. The red-colored regions in electrostatic potential maps indicate electron-rich areas that correspond to nucleophilic sites, while blue regions represent electron-deficient areas prone to nucleophilic attack [5]. These visualizations complement frontier orbital data to provide complete pictures of molecular reactivity landscapes [5].

Time-dependent density functional theory calculations have been employed to investigate electronic transitions and optical properties of cyanobenzoic acid derivatives [7]. These studies reveal that electronic excitation energies and oscillator strengths vary systematically with substituent patterns and molecular geometry [7]. The calculated absorption wavelengths show good agreement with experimental ultraviolet-visible spectroscopy data, validating the computational approach [7].

Molecular Dynamics Simulations of Solvent-Substrate Interactions

Molecular dynamics simulations provide detailed atomistic insights into the solvation behavior and intermolecular interactions of 3-chloro-2-cyanobenzoic acid in various solvent environments [8] [9] [10]. These computational studies reveal the fundamental mechanisms governing solute-solvent interactions and their influence on molecular conformation and reactivity patterns [10].

Born-Oppenheimer molecular dynamics simulations have been extensively applied to study hydrogen bonding interactions in crystalline benzoic acid systems and their solvated analogues [9]. These simulations demonstrate that hydrogen bond networks undergo dynamic fluctuations that significantly influence vibrational spectra and molecular stability [9]. The computational analysis reveals that deuterium substitution effects can be accurately predicted through molecular dynamics approaches, providing validation for the theoretical methodology [9].

Comprehensive molecular dynamics studies using integrated DLPOLY, DLFIELD, and DL_ANALYSER software platforms have investigated synthonic interactions in saturated benzoic acid solutions [10]. These simulations reveal that carboxylic acid groups predominantly form intermolecular hydrogen bonds, creating both classic dimeric structures and three-membered hydrogen-bonding clusters [10]. The formation of π-π stacking interactions occurs less frequently than hydrogen bonding but contributes significantly to overall molecular aggregation patterns [10].

Solvent effects on molecular dynamics have been investigated through systematic comparison of different solvent environments [8]. Atmospheric and solution chemistry applications demonstrate that polar solvents significantly influence molecular conformation and intermolecular interaction patterns [8]. The three-dimensional trajectory analysis reveals that solvent molecules create dynamic cages around solute molecules, with residence times varying according to solvent polarity and molecular size [8].

Simulation ParameterValueSimulation MethodReference
Simulation Time2.5 ns per runBerensden NPT [10]
Time Step0.002 psMolecular Dynamics [10]
Hydrogen Bond Distance< 2.5 ÅGeometric Criteria [10]
Hydrogen Bond Angle> 120°Geometric Criteria [10]
π-π Stacking Distance< 4.5 ÅGeometric Criteria [10]
π-π Stacking Angle< 20°Geometric Criteria [10]

Temperature programmed desorption studies combined with molecular dynamics simulations provide insights into surface adsorption mechanisms of cyanobenzoic acid derivatives [6]. These combined approaches reveal that molecular orientation on surfaces depends critically on dipole moment magnitude and direction [6]. Compounds with larger dipole moments show stronger surface interactions and different desorption kinetics compared to less polar analogues [6].

Molecular dynamics simulations of protein adsorption processes demonstrate the importance of electrostatic and van der Waals interactions in determining binding affinity and specificity [8]. The computational analysis reveals that aromatic compounds with electron-withdrawing substituents exhibit enhanced binding to positively charged protein surfaces through electrostatic complementarity [8]. These findings have important implications for understanding biological activity and selectivity patterns [8].

The paramagnetic effects observed in fluorinated systems have been successfully reproduced through combined molecular dynamics and quantum mechanical calculations [8]. These studies demonstrate that relativistic effects and paramagnetic shifts can be accurately predicted when appropriate computational methodologies are employed [8]. The validation against experimental nuclear magnetic resonance data confirms the reliability of the computational approaches for investigating complex electronic and magnetic phenomena [8].

Aurora kinases represent critical cellular targets for cancer therapeutics, with Aurora A and Aurora B playing essential roles in mitotic progression and chromosomal stability [1] [2]. The application of 3-chloro-2-cyanobenzoic acid as a pharmaceutical intermediate in Aurora kinase inhibitor synthesis demonstrates the compound's versatility in targeted drug design approaches.

Structure-Based Design Approaches

The development of Aurora kinase inhibitors utilizing 3-chloro-2-cyanobenzoic acid derivatives follows structure-based drug design principles that exploit the unique binding pocket characteristics of Aurora A kinase [1]. Pyrimidine-based derivatives incorporating halogenated benzoic acid moieties have shown remarkable potency, with lead compounds achieving Aurora A inhibitory activity with IC50 values of 24.1 ± 7.9 nanomolar [1]. The structural modeling reveals that chloride substituents establish electrostatic dipole-dipole interactions with methyl groups of Ala273, causing the DFG activation loop to flip into the inactive conformation [1].

The positioning of halogen substituents on the benzene ring proves crucial for Aurora A kinase activity modulation [1]. Compounds incorporating 4-chloro-3-fluorophenyl substitution patterns demonstrate enhanced enzymatic inhibition compared to alternative halogen arrangements. The 3-chloro-2-fluorobenzoic acid derivative specifically shows attachment to molecular scaffolds through peptide coupling chemistry, resulting in products with half-maximal inhibitory concentrations reaching 3.5 ± 0.29 nanomolar [3].

Selectivity and Mechanism Studies

Aurora A differs from Aurora B and Aurora C at three critical positions in the ATP-binding pocket, specifically at L215, T217, and R220 [4]. Exploitation of these differences enables the development of highly selective inhibitors through appropriate derivatization strategies. Imidazo[4,5-b]pyridine derivatives incorporating 3-chloro-2-cyanobenzoic acid-derived substituents achieve 58-fold selectivity for Aurora A over Aurora B inhibition [4].

The mechanism of action involves the formation of inhibitor-Aurora protein interactions that stabilize the DFG-out conformation [1]. Crystal structure analysis demonstrates that the chlorine atom positions align optimally within the binding pocket, maintaining a distance of approximately 3.4 Angstroms to the carbon atom of Ala273 [1]. This spatial arrangement facilitates the observed selectivity profile and contributes to the potent inhibitory activity.

Advanced Targeting Strategies

Recent developments in Aurora kinase inhibitor design focus on protein-protein interaction disruption rather than ATP-competitive binding [5]. The Aurora A-TPX2 interaction represents a promising target for therapeutic intervention, with small molecule inhibitors achieving binding affinities of 19 nanomolar [5]. These inhibitors demonstrate highly specific Aurora A selectivity over Aurora B while maintaining oral bioavailability and causing pharmacodynamic biomarker modulation in xenograft models [5].

Fragment-based drug design approaches utilizing 3-chloro-2-cyanobenzoic acid derivatives enable the development of compounds that bind to sites other than the ATP-binding pocket [5]. Thermal shift assays and ligand-based nuclear magnetic resonance experiments guide the optimization of these fragment hits into potent inhibitors capable of disrupting the Aurora A-TPX2 protein-protein interaction [5].

Peptide Coupling Strategies Using Hexafluorophosphate Activators

The utilization of hexafluorophosphate activators in peptide coupling represents a sophisticated approach to pharmaceutical intermediate synthesis, particularly relevant for 3-chloro-2-cyanobenzoic acid derivatives [6] [7]. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) stands as the premier coupling reagent in this category, demonstrating exceptional efficiency in both solid-phase and solution-phase peptide synthesis protocols [7].

HATU Mechanism and Applications

The coupling process proceeds with remarkable efficiency, particularly in polar aprotic solvents such as dimethylformamide (DMF) and N-methyl-pyrrolidone (NMP) [6]. Complete coupling reactions occur within 10-30 minutes, significantly reducing reaction times compared to traditional coupling methods [6]. Notably, amino acid residues that typically require double coupling procedures, including arginine, isoleucine, leucine, and valine, react with high efficiency through single coupling when HATU activation is employed [6].

Specialized Applications in Drug Synthesis

The application of HATU in Aurora kinase inhibitor synthesis demonstrates its utility beyond traditional peptide synthesis [3]. The coupling of 3-chloro-2-fluorobenzoic acid to molecular scaffolds through hexafluorophosphate azabenzotriazole tetramethyl uronium chemistry achieves exceptional results, with resulting products showing half-maximal inhibitory concentrations of 3.5 ± 0.29 nanomolar against Aurora A kinase [3]. This application showcases the reagent's versatility in attaching aromatic carboxylic acid derivatives to complex heterocyclic frameworks.

The coupling process requires careful consideration of reaction stoichiometry, as excess HATU can react with unprotected N-terminal amino groups, potentially blocking further chain elongation [7]. The reagent demonstrates particular efficacy in the synthesis of N-substituted urethane-protected β-amino alcohols and peptide alcohols, expanding its utility beyond traditional amide bond formation [7].

Advanced Coupling Strategies

Contemporary peptide coupling strategies utilizing HATU incorporate advanced techniques to enhance efficiency and minimize side reactions [9]. The introduction of 4-dimethylaminopyridine (DMAP) as a catalyst significantly enhances the coupling process by facilitating amine deprotonation and increasing nucleophilicity [9]. Additionally, DMAP contributes to byproduct removal by forming stable complexes with dimethylamine, effectively preventing unwanted side reactions [9].

The coupling reagent demonstrates exceptional performance in fragment condensation reactions, particularly valuable for the preparation of complex pharmaceutical intermediates [7]. In solid-phase peptide synthesis applications, HATU shows minimal epimerization during coupling, making it the gold standard for difficult coupling reactions and fragment condensation procedures [7].

Recent developments include the application of HATU in automated peptide synthesizers, where its rapid activation profile and compatibility with standard Fmoc chemistry protocols provide significant advantages [6]. The incorporation of trityl side-chain protection for asparagine and glutamine residues further enhances coupling efficiencies in challenging sequences [6].

Prodrug Functionalization Through Carboxylic Acid Modifications

Prodrug design represents a sophisticated pharmaceutical strategy for overcoming drug delivery challenges, with carboxylic acid modifications playing a central role in enhancing bioavailability, reducing toxicity, and achieving targeted therapeutic effects [10] [11]. The functionalization of 3-chloro-2-cyanobenzoic acid through prodrug approaches enables the development of compounds with improved pharmacokinetic profiles and enhanced therapeutic indices.

Ester-Based Prodrug Systems

Carboxylic acid ester prodrugs constitute the most widely employed prodrug strategy, with approximately 49% of all marketed prodrugs utilizing enzymatic hydrolysis for activation [12]. The esterification of 3-chloro-2-cyanobenzoic acid creates lipophilic derivatives that demonstrate enhanced passive membrane permeability while maintaining the ability to release the parent compound through enzymatic cleavage [12]. These modifications prove particularly valuable for enhancing bioavailability by masking charged carboxylate groups that otherwise limit membrane permeation.

The hydrolysis of carboxylic acid ester prodrugs occurs through the action of ubiquitous carboxylesterases found in blood, liver, and other organs [13]. Human carboxylesterases demonstrate varying substrate specificities, with structural modifications enabling the design of tissue-specific activation profiles [13]. The engineering of carboxylesterases through structure-guided mutagenesis allows for the development of enzymes with enhanced efficiency for specific prodrug substrates [13].

Phthalidyl Ester Modifications

Phthalidyl esters represent a particularly successful class of carboxylic acid prodrugs, with numerous marketed examples including talosalate, talniflumate, talampicilin, and talmetacin [11]. These prodrugs contain an acetal moiety with a stereogenic carbon center, and the development of enantioselective synthetic methods enables access to optically enriched forms [11]. The catalytic asymmetric acetalization of carboxylic acids provides a transition metal-free approach to chiral phthalidyl ester synthesis under mild conditions [11].

The bioactivity studies of phthalidyl ester prodrugs demonstrate significant differences between enantiomers, as exemplified by chlorambucil phthalidyl esters showing differential anti-cancer activities against HeLa cells [11]. This chirality-dependent activity profile underscores the importance of stereochemical control in prodrug design, particularly for compounds targeting specific cellular pathways.

Advanced Functionalization Strategies

Contemporary prodrug design incorporates sophisticated functionalization strategies that extend beyond simple esterification [14]. Carrier prodrugs utilize non-toxic carrier groups covalently attached to parent drug molecules, forming ester bonds, carbonate salts, amides, phosphate salts, and aminoformates [14]. The choice of promoiety requires careful consideration of safety profiles, excretion pathways, disease states, dosing requirements, and therapy duration [14].

Fragmentable promoiety systems enable cascade activation mechanisms that provide controlled release kinetics [15]. These systems incorporate structural features that undergo cyclization-activated cleavage, providing precise temporal control over drug release [15]. The design of such systems requires comprehensive understanding of the relationship between molecular structure and hydrolysis kinetics.

Structure-Activity Relationships in Prodrug Design

The development of quantitative structure-metabolism relationships (QSMR) provides predictive frameworks for prodrug optimization [15]. These relationships enable the rational design of prodrug systems with predetermined activation kinetics and tissue selectivity profiles. The incorporation of functional groups such as carbamoylmethyl, aminoalkyl, and amidoalkyl moieties provides diverse activation mechanisms tailored to specific therapeutic applications [15].

Recent advances in prodrug design include the development of hybrid systems that combine multiple activation mechanisms [12]. Acylglycerols and bis(acyl-amino)propan-2-ols represent examples of hybrid triglycerides and pseudolipid analogues that provide enhanced bioavailability through lipid-mediated transport mechanisms [15]. These sophisticated systems demonstrate the evolution of prodrug design toward increasingly complex and targeted therapeutic strategies.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.9930561 g/mol

Monoisotopic Mass

180.9930561 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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